molecular formula C16H17F2N3O B280389 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline

カタログ番号: B280389
分子量: 305.32 g/mol
InChIキー: CMGWQZOMNUWEJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.

作用機序

The mechanism of action of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By binding to this pocket, this compound prevents MDM2 from binding to p53, leading to an increase in the levels of p53 and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in xenograft models.

実験室実験の利点と制限

One of the main advantages of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline is its specificity towards MDM2, which makes it a promising therapeutic agent for cancer treatment. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.

将来の方向性

There are several future directions for 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline research, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its therapeutic potential in other diseases besides cancer. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound in vivo.

合成法

The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves the reaction of 2-methylindoline with 1-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

科学的研究の応用

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, this compound is a small molecule inhibitor of MDM2, which is known to bind to and inhibit the tumor suppressor protein p53. By inhibiting MDM2, this compound can increase the levels of p53, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.

特性

分子式

C16H17F2N3O

分子量

305.32 g/mol

IUPAC名

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H17F2N3O/c1-10-8-13(16(17)18)19-20(10)9-15(22)21-11(2)7-12-5-3-4-6-14(12)21/h3-6,8,11,16H,7,9H2,1-2H3

InChIキー

CMGWQZOMNUWEJA-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C

正規SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。